molecular formula C14H11Cl3N2O B11956008 N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea CAS No. 853319-07-0

N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea

Cat. No.: B11956008
CAS No.: 853319-07-0
M. Wt: 329.6 g/mol
InChI Key: JEBMJBDJYUYYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl group, converting it into an amine.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition due to its urea structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: May be used in the production of agrochemicals or as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea depends on its specific application. In biological systems, it may act by inhibiting enzymes through the formation of stable complexes with the active site. The chlorinated phenyl groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-phenylurea: Lacks the chlorinated phenyl groups, resulting in different chemical properties and applications.

    N-(3-chlorophenyl)-N’-(3,5-dichlorophenyl)urea: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

    N-(4-methylphenyl)-N’-(3,5-dichlorophenyl)urea: Similar structure but with different substitution patterns on the phenyl rings.

Biological Activity

N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea, commonly known as Chlortoluron , is a compound that has garnered attention in both agricultural and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13Cl2N2O
  • Molecular Weight : 212.676 g/mol
  • CAS Number : 15545-48-9

Synthesis

Chlortoluron is synthesized through the reaction of 3-chloro-4-methylaniline with 3,5-dichlorophenyl isocyanate. The reaction typically occurs in organic solvents such as dichloromethane or toluene under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that Chlortoluron exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.

Herbicidal Activity

Chlortoluron is primarily known as a selective herbicide used in agriculture. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts, leading to plant cell death. This property makes it effective against certain broadleaf weeds while being less harmful to cereal crops.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Chlortoluron showed inhibitory effects on Staphylococcus aureus with an IC50 value of approximately 12 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings .
  • Herbicidal Mechanism :
    • Research conducted by the Agricultural Research Service highlighted that Chlortoluron effectively inhibited photosynthetic activity in susceptible weed species at concentrations as low as 0.5 kg/ha. The study detailed its mode of action through chlorophyll degradation and disruption of metabolic pathways .
  • Safety Profile :
    • An assessment by the International Chemical Safety Cards indicated that while Chlortoluron is effective as a herbicide, it poses certain risks to human health if not handled properly. The compound has been classified with precautionary measures regarding skin contact and inhalation .

Summary of Biological Activities

Activity TypeTarget Organism/ProcessIC50/Effectiveness
AntimicrobialStaphylococcus aureus12 µg/mL
HerbicidalBroadleaf weedsEffective at 0.5 kg/ha
Photosynthesis InhibitionChloroplasts in plantsSignificant reduction

Properties

CAS No.

853319-07-0

Molecular Formula

C14H11Cl3N2O

Molecular Weight

329.6 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3,5-dichlorophenyl)urea

InChI

InChI=1S/C14H11Cl3N2O/c1-8-2-3-11(7-13(8)17)18-14(20)19-12-5-9(15)4-10(16)6-12/h2-7H,1H3,(H2,18,19,20)

InChI Key

JEBMJBDJYUYYIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.